molecular formula C16H9N3O3S2 B2501748 4-[(Z)-[3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzonitrile CAS No. 866156-28-7

4-[(Z)-[3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzonitrile

Cat. No.: B2501748
CAS No.: 866156-28-7
M. Wt: 355.39
InChI Key: RZUWDHRMPDLLRF-XGICHPGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Z)-[3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzonitrile is a complex organic compound featuring a unique structure that includes a 3-azabicyclo[3.1.0]hexane core. This compound is of significant interest in organic chemistry due to its potential biological activities and applications in drug design .

Preparation Methods

The synthesis of 4-[(Z)-[3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzonitrile involves several steps:

Chemical Reactions Analysis

4-[(Z)-[3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzonitrile undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 4-[(Z)-[3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their functions. The pathways involved include binding to active sites and altering the conformation of target proteins .

Comparison with Similar Compounds

4-[(Z)-[3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzonitrile can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

4-[(Z)-[3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3S2/c17-7-9-3-1-8(2-4-9)5-12-15(22)19(16(23)24-12)18-13(20)10-6-11(10)14(18)21/h1-5,10-11H,6H2/b12-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUWDHRMPDLLRF-XGICHPGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)N(C2=O)N3C(=O)C(=CC4=CC=C(C=C4)C#N)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C1C(=O)N(C2=O)N3C(=O)/C(=C/C4=CC=C(C=C4)C#N)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.